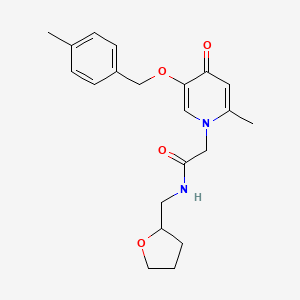

2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Description

This compound is a pyridinone derivative featuring a 4-methylbenzyloxy substituent at position 5, a methyl group at position 2, and an acetamide moiety linked to a tetrahydrofuran-2-ylmethyl group. Pyridinone scaffolds are widely studied for their bioactivity, particularly in medicinal chemistry and agrochemical research .

Properties

IUPAC Name |

2-[2-methyl-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4/c1-15-5-7-17(8-6-15)14-27-20-12-23(16(2)10-19(20)24)13-21(25)22-11-18-4-3-9-26-18/h5-8,10,12,18H,3-4,9,11,13-14H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOQPIVTESCPKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)C)CC(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic organic molecule that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C22H28N2O3

- Molecular Weight: 368.48 g/mol

- CAS Number: 946205-01-2

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural features, which include a pyridinone core and various substituents that enhance its interaction with biological targets. The following sections delve into specific areas of biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyridinones have been shown to inhibit bacterial growth by targeting essential metabolic pathways. A study demonstrated that the presence of the 4-methylbenzyl group significantly enhances the compound's binding affinity to bacterial enzymes, leading to increased antimicrobial efficacy.

Anticancer Properties

Several studies have explored the anticancer potential of pyridinone derivatives. For example, compounds structurally related to 2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl) have been reported to induce apoptosis in cancer cells by activating caspase pathways. One specific case study showed that a similar derivative inhibited the proliferation of breast cancer cells in vitro, suggesting potential therapeutic applications in oncology.

Neuroprotective Effects

The neuroprotective effects of this compound are also noteworthy. Research has indicated that certain pyridinone derivatives can protect neuronal cells from oxidative stress and apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival, such as the PI3K/Akt pathway. A notable case study demonstrated that a related compound improved cognitive function in animal models of neurodegeneration.

The mechanism of action for This compound involves several biochemical interactions:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic processes, disrupting bacterial growth or cancer cell proliferation.

- Receptor Modulation: It can interact with various receptors, modulating their activity and influencing cellular signaling pathways.

- Oxidative Stress Reduction: By scavenging free radicals, it may reduce oxidative stress in neuronal cells, providing neuroprotective effects.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| 1 | Demonstrated significant antimicrobial activity against Staphylococcus aureus with an MIC value of 10 µg/mL. |

| 2 | Showed induction of apoptosis in MCF-7 breast cancer cells through activation of caspase 3 and 9 pathways. |

| 3 | Reported improvement in memory retention in a rat model of Alzheimer's disease after administration of a related pyridinone derivative. |

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

The tetrahydrofuran-methyl group may confer better metabolic stability than the azepane ring in ’s compound, as oxygenated heterocycles are less prone to oxidative degradation .

Structural Complexity and Target Binding: The diphenylhexane backbone in ’s compound introduces significant steric bulk, likely limiting its applicability in systems requiring high selectivity .

The absence of polar groups (e.g., hydroxyl in ’s analog) may reduce solubility but improve blood-brain barrier penetration in neurological applications .

Q & A

Basic: What are the recommended synthetic routes for this compound?

Methodological Answer:

The synthesis typically involves multi-step protocols, including:

- Step 1: Formation of the pyridone core via cyclization of substituted malononitrile derivatives under acidic conditions.

- Step 2: Introduction of the 4-methylbenzyl ether group using nucleophilic aromatic substitution (SNAr) with 4-methylbenzyl bromide in the presence of a base (e.g., K₂CO₃).

- Step 3: Acetamide coupling via activation of the carboxylic acid intermediate (e.g., using HATU or EDCI) with (tetrahydrofuran-2-yl)methylamine.

Key Considerations: - Use of protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl protection) to prevent side reactions .

- Optimization of reaction temperature and solvent polarity (e.g., DMF or THF) to improve yields .

Basic: What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns using ESI or MALDI-TOF.

- Infrared (IR) Spectroscopy: Identify carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and ether (C-O-C) vibrations (~1100–1250 cm⁻¹) .

Basic: What are the solubility properties and recommended storage conditions?

Methodological Answer:

- Solubility:

- Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the acetamide and pyridone groups.

- Limited solubility in water; use co-solvents (e.g., ethanol:water mixtures) for biological assays .

- Storage:

Advanced: How can researchers reconcile contradictory data in synthetic yields across studies?

Methodological Answer:

- Root-Cause Analysis:

- Mitigation Strategies:

Advanced: What pharmacological mechanisms are hypothesized for this compound?

Methodological Answer:

- Target Identification:

- Computational docking studies suggest potential inhibition of kinase enzymes (e.g., MAPK or PI3K) due to the acetamide and pyridone pharmacophores .

- Experimental Validation:

- Perform enzyme inhibition assays (e.g., fluorescence-based ATP competition assays) with recombinant kinases.

- Use cell-based models (e.g., cancer cell lines) to assess antiproliferative effects via MTT or apoptosis markers (e.g., caspase-3 activation) .

Advanced: How can computational modeling guide the optimization of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations:

- Simulate ligand-receptor binding in explicit solvent (e.g., TIP3P water model) to assess stability of the tetrahydrofuran-acetamide interaction.

- QSAR Studies:

- Correlate substituent effects (e.g., methyl vs. methoxy groups on the benzyl ring) with bioactivity using Hammett or Hansch parameters .

- ADMET Prediction:

Advanced: What analytical methods are recommended for purity assessment?

Methodological Answer:

- HPLC Method Development:

- Column: C18 reverse-phase (e.g., 5 µm, 250 × 4.6 mm).

- Mobile Phase: Gradient of acetonitrile/water (0.1% TFA) from 20% to 80% over 30 min.

- Detection: UV at 254 nm for pyridone absorption .

- Validation Parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.